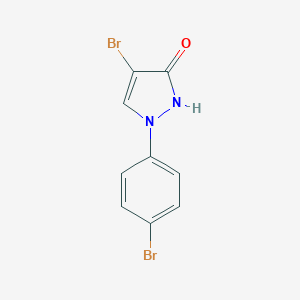![molecular formula C23H25N3OS B299820 3-methyl-N-{5-[(4-phenyl-1-piperidinyl)methyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B299820.png)
3-methyl-N-{5-[(4-phenyl-1-piperidinyl)methyl]-1,3-thiazol-2-yl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-N-{5-[(4-phenyl-1-piperidinyl)methyl]-1,3-thiazol-2-yl}benzamide, also known as MPTP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MPTP is a thiazole derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
作用机制
3-methyl-N-{5-[(4-phenyl-1-piperidinyl)methyl]-1,3-thiazol-2-yl}benzamide is metabolized by monoamine oxidase B (MAO-B) to form the toxic metabolite MPP+. MPP+ is taken up by dopaminergic neurons via the dopamine transporter and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain, leading to oxidative stress and ultimately cell death.
Biochemical and Physiological Effects:
In addition to its effects on the dopaminergic system, 3-methyl-N-{5-[(4-phenyl-1-piperidinyl)methyl]-1,3-thiazol-2-yl}benzamide has been shown to affect a range of other biochemical and physiological processes. These include effects on the immune system, the cardiovascular system, and the gastrointestinal system, among others.
实验室实验的优点和局限性
One advantage of 3-methyl-N-{5-[(4-phenyl-1-piperidinyl)methyl]-1,3-thiazol-2-yl}benzamide as a research tool is its ability to selectively target dopaminergic neurons, making it a useful model for investigating the pathogenesis of Parkinson's disease. However, there are also limitations to its use, including the fact that it can be toxic to non-dopaminergic neurons and that its effects may not accurately reflect the pathophysiology of Parkinson's disease in humans.
未来方向
There are many potential future directions for research on 3-methyl-N-{5-[(4-phenyl-1-piperidinyl)methyl]-1,3-thiazol-2-yl}benzamide. One area of interest is the development of new animal models of Parkinson's disease that more accurately reflect the disease in humans. Another area of interest is the identification of new therapeutic targets for the treatment of Parkinson's disease based on the mechanisms of 3-methyl-N-{5-[(4-phenyl-1-piperidinyl)methyl]-1,3-thiazol-2-yl}benzamide toxicity. Additionally, there is potential for the development of new drugs based on the structure of 3-methyl-N-{5-[(4-phenyl-1-piperidinyl)methyl]-1,3-thiazol-2-yl}benzamide that may have therapeutic applications in a range of diseases.
合成方法
3-methyl-N-{5-[(4-phenyl-1-piperidinyl)methyl]-1,3-thiazol-2-yl}benzamide can be synthesized using a variety of methods, including the reaction of 3-methylbenzoyl chloride with 2-amino-5-(4-phenyl-1-piperidinyl)methylthiazole in the presence of a base. Other methods include the reaction of 3-methylbenzoic acid with 2-amino-5-(4-phenyl-1-piperidinyl)methylthiazole in the presence of a coupling agent such as EDCI.
科学研究应用
3-methyl-N-{5-[(4-phenyl-1-piperidinyl)methyl]-1,3-thiazol-2-yl}benzamide has been extensively studied for its potential applications in scientific research. One area of particular interest is its potential as a tool for investigating the function of the dopaminergic system in the brain. 3-methyl-N-{5-[(4-phenyl-1-piperidinyl)methyl]-1,3-thiazol-2-yl}benzamide is known to selectively destroy dopaminergic neurons in the substantia nigra, leading to a Parkinson's disease-like syndrome in humans and non-human primates. This has led to the use of 3-methyl-N-{5-[(4-phenyl-1-piperidinyl)methyl]-1,3-thiazol-2-yl}benzamide as a model for Parkinson's disease research.
属性
产品名称 |
3-methyl-N-{5-[(4-phenyl-1-piperidinyl)methyl]-1,3-thiazol-2-yl}benzamide |
|---|---|
分子式 |
C23H25N3OS |
分子量 |
391.5 g/mol |
IUPAC 名称 |
3-methyl-N-[5-[(4-phenylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]benzamide |
InChI |
InChI=1S/C23H25N3OS/c1-17-6-5-9-20(14-17)22(27)25-23-24-15-21(28-23)16-26-12-10-19(11-13-26)18-7-3-2-4-8-18/h2-9,14-15,19H,10-13,16H2,1H3,(H,24,25,27) |
InChI 键 |
FZDAWJACBWMDQW-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC2=NC=C(S2)CN3CCC(CC3)C4=CC=CC=C4 |
规范 SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NC=C(S2)CN3CCC(CC3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-chloro-4,5-difluoro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B299738.png)
![2-({[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetyl}amino)-N-phenylbenzamide](/img/structure/B299739.png)


![N-[2-(4-cyclohexylphenoxy)ethyl]-5-methyl-2-phenyl-1,3-dioxane-5-carboxamide](/img/structure/B299744.png)
![2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B299745.png)

![1-[2,4,6-Trimethyl-3-(tetrazol-2-yl)phenyl]sulfonylpiperidine](/img/structure/B299749.png)
![1-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]-4-(methylsulfonyl)piperazine](/img/structure/B299750.png)
![2-{[(4-fluorophenyl)sulfonyl]amino}-N-(2-phenoxyethyl)benzamide](/img/structure/B299751.png)
![4-tert-butyl-N-[3-(1,3-dioxan-2-yl)phenyl]benzenesulfonamide](/img/structure/B299752.png)

![N-tert-butyl-2-{[(4-fluorophenyl)sulfonyl]amino}benzamide](/img/structure/B299759.png)
